红霉素-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

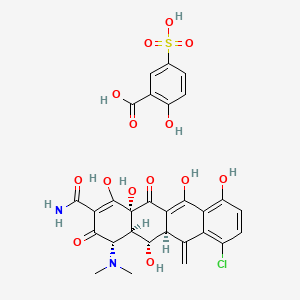

Erythromycin-d6, also known as Erythromycin-d6, is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 740.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Erythromycin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对抗感染性慢性伤口

红霉素已被用于设计和生产负载红霉素的壳聚糖纳米滴(Ery-NDs),以对抗由化脓性链球菌引起的感染性慢性伤口 {svg_1}. 这些纳米滴可以提高抗菌效果并减少不良反应 {svg_2}. 对Ery-NDs的理化参数、药物释放动力学进行了表征,并测试了其与人角质形成细胞的生物相容性及其抗菌特性 {svg_3}.

土壤改良剂

喷雾干燥后的红霉素发酵残渣(EFR)可作为土壤改良剂重复利用 {svg_4}. 已经研究了喷雾干燥的EFR对土壤中抗生素抗性基因(ARGs)、氮循环和微生物群落结构的影响 {svg_5}. 研究发现,添加1.0%的喷雾干燥EFR会导致残留红霉素快速去除,半衰期为22.2天 {svg_6}.

影响微生物生物多样性

作用机制

Target of Action

Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .

Biochemical Pathways

The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .

Result of Action

The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .

生化分析

Biochemical Properties

Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .

Cellular Effects

Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .

Molecular Mechanism

The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .

Metabolic Pathways

Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile

Transport and Distribution

Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin-d6 involves the modification of the erythromycin molecule by replacing six hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Erythromycin", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the erythromycin molecule using a suitable protecting group", "Deuteration of the protected erythromycin molecule using deuterated reagents and solvents", "Removal of the protecting groups to obtain Erythromycin-d6" ] } | |

CAS 编号 |

959119-25-6 |

分子式 |

C37H67NO13 |

分子量 |

740.0 g/mol |

IUPAC 名称 |

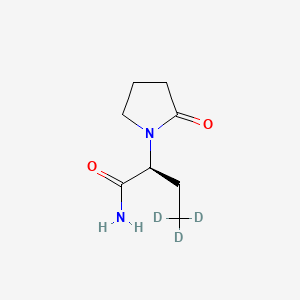

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |

InChI 键 |

ULGZDMOVFRHVEP-MECBHOFCSA-N |

手性 SMILES |

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |

规范 SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

同义词 |

E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)